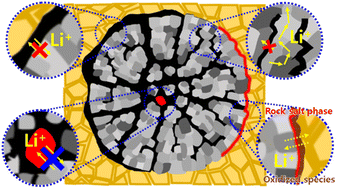Limitation of Ni-rich layered cathodes in all-solid-state lithium batteries†
Journal of Materials Chemistry A Pub Date: 2023-10-26 DOI: 10.1039/D3TA05060B
Abstract
All-solid-state batteries (ASSBs) are among the most promising next-generation battery candidates owing to their high energy density and safe operation, both of which are superior to those of lithium-ion batteries (LIBs). Ni-rich layered cathodes are currently benchmark cathode materials for conventional LIBs owing to their high energy densities. This study evaluates the effects of the chemical composition of Ni-rich cathode materials on their electrochemical performance and elucidates the degradation mechanism in ASSBs featuring sulfide solid electrolyte. With increasing Ni content, the long Li+ diffusion pathway originating from the particle morphology more affected adversely the reversible capacity during the initial cycles. Furthermore, microcracks caused by anisotropic volume changes and interfacial reaction between the cathode and solid electrolyte degrade battery performances. Thus, engineering the morphology of the cathode material is a key challenge to improve the battery performances and develop high-energy-density ASSBs with Ni-rich layered cathodes.


Recommended Literature
- [1] A floating top-electrode electrowetting-on-dielectric system†
- [2] Bimetallic CoSn nanoparticles anchored on N-doped carbon as antibacterial oxygen reduction catalysts for microbial fuel cells†
- [3] Solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates†
- [4] Nucleus-targeted DNA tetrahedron as a nanocarrier of metal complexes for enhanced glioma therapy†
- [5] POSS-based polyionic liquids for efficient CO2 cycloaddition reactions under solvent- and cocatalyst-free conditions at ambient pressure†
- [6] Chemical route derived bismuth ferrite thin films and nanomaterials
- [7] Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon†
- [8] Facile synthesis of nickel hydroxide–graphene nanocomposites for insulin detection with enhanced electro-oxidation properties
- [9] Online transient isotachophoresis concentration by the pseudo-terminating electrolyte buffer for the separation of DNA–aptamer and its thrombin complex in poly(methyl methacrylate) microchip†
- [10] Design, synthesis, and characterization of an Fe(ii)-polymer of a redox non-innocent, heteroatomic, polydentate Schiff's base ligand: negative differential resistance and memory behaviour†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 14651-42-4









